molecular formula C25H22ClN3O2S2 B5202718 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide

2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B5202718
M. Wt: 496.0 g/mol
InChI Key: XTQIPOXKIPHFSW-UHFFFAOYSA-N
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Description

2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the benzothiazole derivative with 2-oxo-2-(2,4,6-trimethylanilino)ethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]acetamide
  • 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide exhibits unique properties due to the presence of the benzamide group. This group enhances its binding affinity to certain enzymes, making it a more potent inhibitor. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S2/c1-14-10-15(2)23(16(3)11-14)29-22(30)13-32-25-28-20-9-8-17(12-21(20)33-25)27-24(31)18-6-4-5-7-19(18)26/h4-12H,13H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQIPOXKIPHFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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